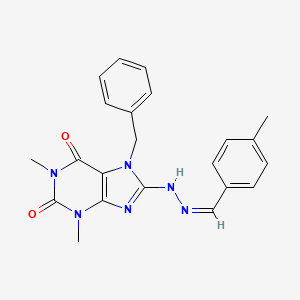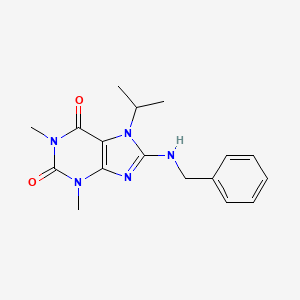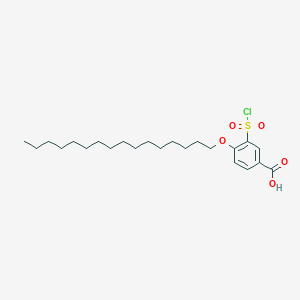
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid is a chemical compound with the molecular formula C23H37ClO5S and a molecular weight of 461.065 g/mol . This compound is known for its unique structure, which includes a chlorosulfonyl group and a long hexadecyloxy chain attached to a benzoic acid core. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid typically involves the chlorosulfonation of 4-hexadecyloxybenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:
Preparation of 4-Hexadecyloxybenzoic Acid: This precursor is synthesized by reacting hexadecanol with 4-hydroxybenzoic acid in the presence of a dehydrating agent.
Chlorosulfonation: The 4-hexadecyloxybenzoic acid is then treated with chlorosulfonic acid under controlled conditions to introduce the chlorosulfonyl group at the 3-position of the benzoic acid ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Hydrolysis Agents: Water or aqueous base (e.g., sodium hydroxide) is used for hydrolysis reactions.
Major Products
Sulfonamide Derivatives: Formed by reacting with amines.
Sulfonate Derivatives: Formed by reacting with alcohols.
Sulfonothioate Derivatives: Formed by reacting with thiols.
Sulfonic Acid: Formed by hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, such as amino groups in proteins, to form stable sulfonamide bonds. This reactivity makes it useful for modifying biomolecules and studying enzyme inhibition . The long hexadecyloxy chain also contributes to its unique properties, such as its ability to interact with lipid membranes and other hydrophobic environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid
- 3-Chlorosulfonyl-4-fluoro-benzoic acid
- 4-Bromo-3-(chlorosulfonyl)benzoic acid
- 5-(Chlorosulfonyl)-2-methoxybenzoic acid
Uniqueness
3-Chlorosulfonyl-4-hexadecyloxybenzoic acid is unique due to its long hexadecyloxy chain, which imparts distinct hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in the study of membrane-associated processes and the development of liquid crystalline materials .
Eigenschaften
CAS-Nummer |
2488-47-3 |
|---|---|
Molekularformel |
C23H37ClO5S |
Molekulargewicht |
461.1 g/mol |
IUPAC-Name |
3-chlorosulfonyl-4-hexadecoxybenzoic acid |
InChI |
InChI=1S/C23H37ClO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-21-17-16-20(23(25)26)19-22(21)30(24,27)28/h16-17,19H,2-15,18H2,1H3,(H,25,26) |
InChI-Schlüssel |
CMEPMTUFLQRHDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


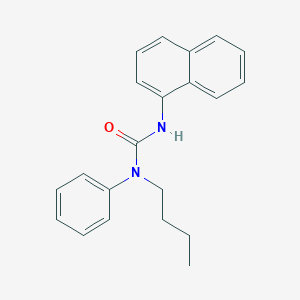
![3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B11963050.png)



methanone](/img/structure/B11963069.png)
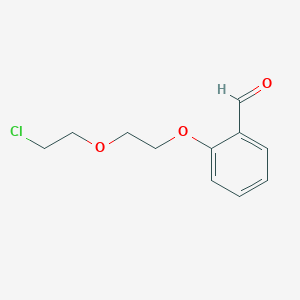
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11963072.png)
![5-cyclohexyl-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11963076.png)
![methyl 4-{(E)-[({[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetyl)hydrazono]methyl}benzoate](/img/structure/B11963085.png)
